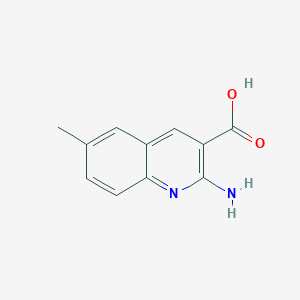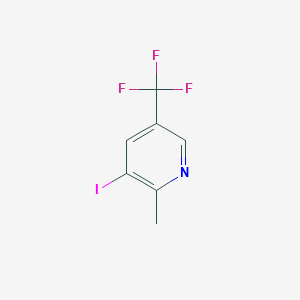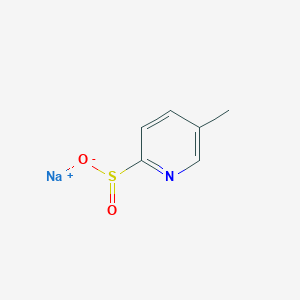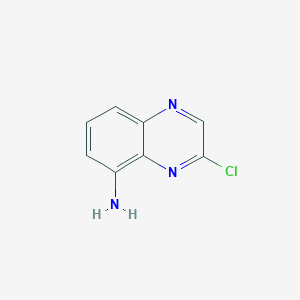
2-(1-Azetidinylmethyl)-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Azetidinylmethyl)-5-methoxypyridine is a heterocyclic compound that features both a pyridine ring and an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinylmethyl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . Another approach is the regio- and diastereoselective synthesis from appropriately substituted oxiranes via ring transformation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Azetidinylmethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could lead to the formation of a more saturated heterocycle.
Applications De Recherche Scientifique
2-(1-Azetidinylmethyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Azetidinylmethyl)-5-methoxypyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The azetidine ring, in particular, may confer specific binding properties that enhance its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered ring structure that shares the azetidine moiety.
Pyridine: A six-membered ring with nitrogen, similar to the pyridine part of the compound.
2-(1-Azetidinylmethyl)-5-chloropyridine: A closely related compound with a chlorine substituent instead of a methoxy group.
Uniqueness
2-(1-Azetidinylmethyl)-5-methoxypyridine is unique due to the combination of the azetidine and methoxypyridine moieties
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(azetidin-1-ylmethyl)-5-methoxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-3-9(11-7-10)8-12-5-2-6-12/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
RSDQYEWVYOPEIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)



![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)




